molecular formula C12H16N2O B12091447 6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one

6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B12091447
M. Wt: 204.27 g/mol
InChI Key: OEFRNNIODBAXPP-UHFFFAOYSA-N
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Description

6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one: , also known by its systematic name 6-([1S]-1-phenylethyl)amino-3-(propan-2-yl)-1H-pyrimidine-2,4-dione , is a chemical compound with the following properties:

    Molecular Formula: C₁₆H₁₉N₃O₂

    Molecular Weight: 273.34 g/mol

    Appearance: White powder

    Purity: 98%

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between 1-phenylethylamine and 3-(propan-2-yl)-1H-pyrimidine-2,4-dione . The reaction proceeds under specific conditions to yield the desired product.

Industrial Production: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions. These methods ensure high yield and purity for commercial purposes.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: Substitution reactions at different positions on the quinoline ring are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Major Products: The major products depend on the specific reaction conditions. Oxidation may lead to quinoline derivatives, while reduction can yield tetrahydroquinolines.

Scientific Research Applications

This compound finds applications across several scientific fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological targets, including enzymes and receptors.

    Medicine: Investigations explore its potential as a drug candidate, especially in areas like cardiovascular diseases.

    Industry: It may be used in the development of novel materials or catalysts.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific cellular targets, modulating relevant pathways.

Comparison with Similar Compounds

While there are related quinoline derivatives, the unique combination of the phenylethylamine side chain and the tetrahydroquinoline core sets 6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one apart.

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Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

6-(propan-2-ylamino)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C12H16N2O/c1-8(2)13-10-4-5-11-9(7-10)3-6-12(15)14-11/h4-5,7-8,13H,3,6H2,1-2H3,(H,14,15)

InChI Key

OEFRNNIODBAXPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC2=C(C=C1)NC(=O)CC2

Origin of Product

United States

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